Metronidazole benzoate
Metronidazole benzoate
Metronidazole benzoate is a benzoate ester resulting from the formal condensation of benzoic acid with the hydroxy group of metronidazole. It has a role as an antibacterial drug, an antimicrobial agent, an antiparasitic agent, an antitrichomonal drug and a prodrug. It is functionally related to a metronidazole and a benzoic acid.
Metronidazole Benzoate is the benzoate ester of metronidazole, a synthetic nitroimidazole derivative with antiprotozoal and antibacterial activities.
See also: Metronidazole (has active moiety).
Metronidazole Benzoate is the benzoate ester of metronidazole, a synthetic nitroimidazole derivative with antiprotozoal and antibacterial activities.
See also: Metronidazole (has active moiety).
Brand Name:
Vulcanchem
CAS No.:
13182-89-3
VCID:
VC20820046
InChI:
InChI=1S/C13H13N3O4/c1-10-14-9-12(16(18)19)15(10)7-8-20-13(17)11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3
SMILES:
CC1=NC=C(N1CCOC(=O)C2=CC=CC=C2)[N+](=O)[O-]
Molecular Formula:
C13H13N3O4
Molecular Weight:
275.26 g/mol
Metronidazole benzoate
CAS No.: 13182-89-3
Cat. No.: VC20820046
Molecular Formula: C13H13N3O4
Molecular Weight: 275.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Metronidazole benzoate is a benzoate ester resulting from the formal condensation of benzoic acid with the hydroxy group of metronidazole. It has a role as an antibacterial drug, an antimicrobial agent, an antiparasitic agent, an antitrichomonal drug and a prodrug. It is functionally related to a metronidazole and a benzoic acid. Metronidazole Benzoate is the benzoate ester of metronidazole, a synthetic nitroimidazole derivative with antiprotozoal and antibacterial activities. See also: Metronidazole (has active moiety). |
|---|---|
| CAS No. | 13182-89-3 |
| Molecular Formula | C13H13N3O4 |
| Molecular Weight | 275.26 g/mol |
| IUPAC Name | 2-(2-methyl-5-nitroimidazol-1-yl)ethyl benzoate |
| Standard InChI | InChI=1S/C13H13N3O4/c1-10-14-9-12(16(18)19)15(10)7-8-20-13(17)11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3 |
| Standard InChI Key | CUUCCLJJOWSASK-UHFFFAOYSA-N |
| SMILES | CC1=NC=C(N1CCOC(=O)C2=CC=CC=C2)[N+](=O)[O-] |
| Canonical SMILES | CC1=NC=C(N1CCOC(=O)C2=CC=CC=C2)[N+](=O)[O-] |
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